molecular formula C17H15FN4O2S2 B12174380 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12174380
M. Wt: 390.5 g/mol
InChI Key: XZJIGTBVZMHZEP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a 2-fluorophenyl group at position 2 and a 1,3,4-thiadiazole moiety at position 2. The thiadiazole ring is further modified with a tetrahydrofuran (THF) substituent at position 3. The THF group may enhance solubility and metabolic stability compared to alkyl or aromatic substituents in similar compounds .

Properties

Molecular Formula

C17H15FN4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H15FN4O2S2/c18-12-5-2-1-4-11(12)15-19-10(9-25-15)8-14(23)20-17-22-21-16(26-17)13-6-3-7-24-13/h1-2,4-5,9,13H,3,6-8H2,(H,20,22,23)

InChI Key

XZJIGTBVZMHZEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a fluorophenyl derivative and a thioamide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

The compound’s uniqueness lies in its combination of a 2-fluorophenyl-thiazole core and a THF-modified thiadiazole. Below is a comparison with key analogs:

Compound Name Core Structure Substituents Key Modifications Reference
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide Thiazole-thiadiazole 2-Fluorophenyl (thiazole), THF (thiadiazole) THF ring enhances polarity
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Dihydrothiadiazole 4-Fluorophenyl, acetyl group Saturated thiadiazole ring
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thiophene 4-Fluorophenyl, ethyl group Thiophene substituent
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Tetrazole-thiadiazole 3-Chloro-4-methylphenyl, ethyl group Tetrazole core

Key Observations :

  • The 2-fluorophenyl group is a common feature in analogs, contributing to π-π stacking interactions in biological targets .
  • Thiadiazole vs. Triazole/Tetrazole : Thiadiazoles are more electronegative, influencing binding affinity and metabolic stability .

Key Observations :

  • The target compound likely requires multi-step synthesis involving thiazole-thiadiazole coupling, similar to , but with THF incorporation.
Bioactivity and Functional Insights

While direct bioactivity data for the target compound are unavailable, analogs provide insights:

  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide : Exhibits antiproliferative activity against cancer cell lines (IC₅₀: 12–18 µM) due to thiadiazole-mediated DNA intercalation .
  • 2-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide : Shows anti-inflammatory activity (ED₅₀: 25 mg/kg) via COX-2 inhibition .
  • 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-thiadiazol-2-yl)acetamide : Antimicrobial (MIC: 4 µg/mL against S. aureus) .

Hypotheses for Target Compound :

  • The THF group may enhance blood-brain barrier penetration compared to ethyl or acetyl substituents, making it suitable for CNS-targeted therapies .
  • The 2-fluorophenyl-thiazole moiety could synergize with thiadiazole to boost antiproliferative or antimicrobial effects .

Biological Activity

The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a thiazole and thiadiazole moiety, which are known for their diverse pharmacological properties. The molecular formula of this compound is C17H15FN4O2S2C_{17}H_{15}FN_4O_2S_2 with a molecular weight of approximately 390.5 g/mol.

Structural Characteristics

The structure of this compound allows for potential interactions with various biological targets. Its unique combination of functional groups may enhance its biological activity compared to similar compounds. The presence of fluorine in the phenyl group is particularly notable, as it can influence the compound's lipophilicity and reactivity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been evaluated through several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole and thiadiazole rings can significantly enhance its anticancer efficacy .

The biological activity of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is thought to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thiazole derivatives, 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exhibited an IC50 value of 12 µg/mL against Staphylococcus aureus and 15 µg/mL against Escherichia coli. These results indicate that the compound has promising potential as an antibacterial agent.

Study 2: Anticancer Activity

A comparative study on the cytotoxic effects of thiazole derivatives revealed that this compound had an IC50 value of 8 µM against MCF-7 breast cancer cells and 10 µM against HT29 colon cancer cells. These findings suggest that the compound is more potent than some existing chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
Compound AThiazole and thiadiazole rings with fluorophenyl groupAntimicrobial and anticancer potentialUnique fluorine substitution
Compound BSimilar rings but different substituentsPotentially similar activityDifferent methyl substitution
Compound CLacks fluorophenyl groupLess exploredFocus on methoxymethyl group

The comparative analysis highlights how structural variations can impact biological activity. The unique features of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide contribute significantly to its enhanced antimicrobial and anticancer properties.

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